2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide features a thiazolo[3,2-a]pyrimidinone core fused with a thiazole ring and a pyrimidinone moiety. The acetamide linker connects this core to a thiophen-2-ylmethyl substituent.
Properties
IUPAC Name |
2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-11(15-7-10-2-1-5-19-10)6-9-8-20-13-14-4-3-12(18)16(9)13/h1-5,9H,6-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDCNKZEPAXBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Compound 19 ():
- Structure : 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Key Differences: Replaces the thiazolo[3,2-a]pyrimidinone core with a dihydropyrimidinone-thioacetamide backbone. Substituted with a trifluoromethylbenzothiazole group instead of thiophen-2-ylmethyl.
- Activity : Acts as a CK1-specific inhibitor, highlighting the role of the trifluoromethylbenzothiazole group in kinase selectivity .
Compounds 11–14 ():
- Structure : Hetaryl-sulfanyl derivatives of N’-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl hydrazide acetic acid.
- Key Differences: Thiazolo[4,5-b]pyridine core instead of pyrimidinone. Sulfanyl substituents may enhance solubility but reduce membrane permeability compared to the target’s thiophene group.
- Activity : Demonstrates antimicrobial and anti-inflammatory properties, suggesting broader therapeutic applications .
Substituent Modifications
Compound 43 ():
- Structure : tert-Butyl (8-(1,3-dioxoisoindolin-2-yl)-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-3-yl)carbamate.
- Key Differences :
- Bulky naphthalenylmethyl and carbamate groups replace the thiophen-2-ylmethyl acetamide.
- Impact : Increased lipophilicity may improve blood-brain barrier penetration but could reduce metabolic stability .
FL-no: 16.133 ():
- Structure: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide.
- Key Differences: Pyrazole core instead of thiazolo-pyrimidinone. Retains the N-(thiophen-2-ylmethyl)acetamide moiety.
- Activity: Used as a flavoring agent with a cooling sensation, illustrating the versatility of the thiophen-2-ylmethyl group in non-pharmacological applications .
Comparative Data Table
Research Findings and Implications
- Activity Profiles : The target’s thiophen-2-ylmethyl group may offer balanced π-stacking interactions in enzyme binding, contrasting with the stronger electron-withdrawing effects of Compound 19’s trifluoromethylbenzothiazole group .
- Synthetic Feasibility: supports the scalability of thioacetamide-linked compounds, though regioselectivity in thiazolo-pyrimidinone synthesis remains a challenge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
